3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Overview
Description
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Mechanism of Action
Target of Action
It is known that 1,5-benzodiazepines, a class of compounds to which this molecule belongs, have been widely used in medicinal chemistry for drug discovery research . They are known to interact with various targets, including GABA receptors, and have been used as tranquilizers, potent virucides, and non-nucleoside inhibitors of HIV-1 reverse transcriptase .
Mode of Action
Based on the known actions of 1,5-benzodiazepines, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular function .
Biochemical Pathways
1,5-benzodiazepines are known to influence a variety of physiological processes, including neurotransmission, inflammation, and cellular proliferation .
Result of Action
1,5-benzodiazepines are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, and sedative effects .
Biochemical Analysis
Cellular Effects
The effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzodiazepines have been shown to affect the expression of genes related to neurotransmitter synthesis and release . In cellular models, this compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the GABA receptor, which enhances the receptor’s affinity for GABA and increases chloride ion influx into neurons . This hyperpolarizes the neuronal membrane, making it less excitable and leading to the compound’s sedative and anxiolytic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that benzodiazepines can degrade over time, leading to a decrease in their efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to benzodiazepines can result in tolerance, where higher doses are required to achieve the same effect. Additionally, long-term use may lead to changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects, while exceeding this range leads to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction with cofactors and other enzymes in the metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. The distribution within tissues can vary, with higher concentrations in the brain and other organs involved in its metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. The localization to specific organelles can affect the compound’s efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol can be achieved through various methods. One eco-friendly approach involves the use of non-toxic basic alumina as a reusable catalyst under microwave irradiation. This method offers high yields, short reaction durations, and operational simplicity . Another method involves the synthesis of benzodiazepines from aminobenzophenones under mild conditions, often carried out under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzodiazepines typically involve large-scale synthesis using continuous flow chemistry. This method allows for the efficient production of benzodiazepines with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: It is used in the development of new pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, alprazolam, and clonazepam. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties .
Uniqueness
What sets 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol apart is its specific substitution pattern, which may confer unique biological activities and pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYLMCZNJRMUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378030 | |
Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889955-12-8 | |
Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.